molecular formula C24H51NO4 B13758865 3,3'-(Octadecylimino)bispropane-1,2-diol CAS No. 60659-43-0

3,3'-(Octadecylimino)bispropane-1,2-diol

Cat. No.: B13758865
CAS No.: 60659-43-0
M. Wt: 417.7 g/mol
InChI Key: QCOZKOLXTLBJRT-UHFFFAOYSA-N
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Description

3,3’-(Octadecylimino)bispropane-1,2-diol is a chemical compound with the molecular formula C24H51NO4. It is known for its unique structure, which includes a long octadecyl chain attached to a bispropane-1,2-diol backbone. This compound is used in various scientific and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Octadecylimino)bispropane-1,2-diol typically involves the reaction of 3-chloro-1,2-propanediol with octadecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: 3-chloro-1,2-propanediol and octadecylamine.

    Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

    Procedure: The reactants are mixed and heated to reflux for several hours. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

    Purification: The product is purified by recrystallization or column chromatography to obtain pure 3,3’-(Octadecylimino)bispropane-1,2-diol.

Industrial Production Methods

In industrial settings, the production of 3,3’-(Octadecylimino)bispropane-1,2-diol may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The purification process may include additional steps such as distillation and filtration to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Octadecylimino)bispropane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as acyl chlorides or alkyl halides are used in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of esters or ethers depending on the reagents used.

Scientific Research Applications

3,3’-(Octadecylimino)bispropane-1,2-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Employed in the study of lipid membranes and as a component in liposome formulations.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of cosmetics and personal care products for its moisturizing properties.

Mechanism of Action

The mechanism of action of 3,3’-(Octadecylimino)bispropane-1,2-diol is primarily related to its amphiphilic structure, which allows it to interact with both hydrophilic and hydrophobic environments. This property makes it effective in forming micelles and liposomes, which can encapsulate and deliver hydrophobic drugs. The compound’s long octadecyl chain can insert into lipid bilayers, altering membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    3,3’-(Dodecylimino)bispropane-1,2-diol: Similar structure but with a shorter dodecyl chain.

    3,3’-(Hexadecylimino)bispropane-1,2-diol: Similar structure with a hexadecyl chain.

Uniqueness

3,3’-(Octadecylimino)bispropane-1,2-diol is unique due to its long octadecyl chain, which provides enhanced hydrophobic interactions compared to shorter-chain analogs. This property makes it particularly effective in applications requiring strong amphiphilic behavior, such as in the formation of stable emulsions and liposomes.

Properties

CAS No.

60659-43-0

Molecular Formula

C24H51NO4

Molecular Weight

417.7 g/mol

IUPAC Name

3-[2,3-dihydroxypropyl(octadecyl)amino]propane-1,2-diol

InChI

InChI=1S/C24H51NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(19-23(28)21-26)20-24(29)22-27/h23-24,26-29H,2-22H2,1H3

InChI Key

QCOZKOLXTLBJRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CC(CO)O)CC(CO)O

Origin of Product

United States

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